Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate
Description
Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate is a β-keto ester derivative characterized by a 3,5-dichlorophenyl substituent at the C2 position and a methyl ester group at the terminal carbonyl. Its reactivity is influenced by the electron-withdrawing chlorine atoms, which enhance the electrophilicity of the carbonyl group, facilitating further functionalization.
Properties
Molecular Formula |
C11H10Cl2O3 |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-6(14)10(11(15)16-2)7-3-8(12)5-9(13)4-7/h3-5,10H,1-2H3 |
InChI Key |
ZCDPJYCUGQSIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate typically involves the esterification of 2-(3,5-dichlorophenyl)-3-oxo-butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-dichlorophenyl)-3-oxo-butanoic acid.
Reduction: Formation of 2-(3,5-dichlorophenyl)-3-hydroxy-butanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Physicochemical Properties
The following table summarizes key structural analogues and their properties based on synthesis yields, molecular weights, and substituent effects:
Key Observations :
- Substituent Effects: The 3,5-dichlorophenyl group in compound 10b contributes to a higher molecular weight (548.2) compared to fluorophenyl-substituted analogues (e.g., 10a, 498.2).
- Functional Group Diversity: Methyl 2-benzoylamino-3-oxobutanoate (1) replaces the dichlorophenyl group with a benzoylamino moiety, altering hydrogen-bonding capacity and solubility. This compound serves as a versatile intermediate for enamine formation .
Research Findings and Implications
- Synthetic Utility : The high yields of 10b (88.3%) indicate that dichlorophenyl-substituted intermediates are compatible with piperazine and thiazole ring-forming reactions, offering a robust route for diversifying compound libraries .
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